Cas no 1260803-24-4 (8-bromo-3,4-dihydro-1H-2-benzopyran-4-one)

8-ブロモ-3,4-ジヒドロ-1H-2-ベンゾピラン-4-オンは、有機合成化学において重要な中間体として利用されるブロモ化されたベンゾピラノン誘導体です。その特徴的な構造は、芳香環と環状ケトンが融合した骨格を持ち、ブロモ基が求電子置換反応の活性部位として機能します。この化合物は医薬品中間体や機能性材料の合成において有用であり、特に複雑なヘテロ環化合物の構築に適しています。高い反応性と選択性を兼ね備えており、パラジウムカップリングなどのクロスカップリング反応や求核置換反応に応用可能です。また、結晶性が良好なため精製が容易という利点もあります。

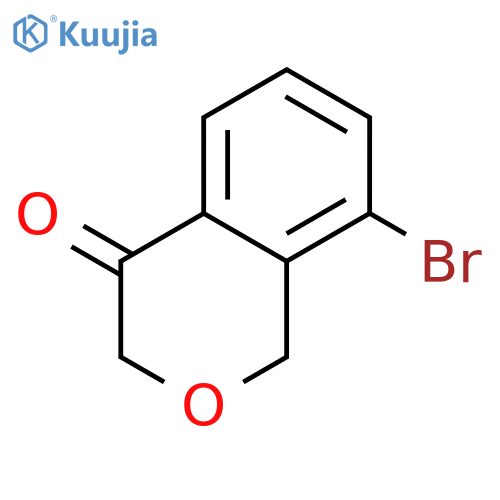

1260803-24-4 structure

商品名:8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

CAS番号:1260803-24-4

MF:C9H7BrO2

メガワット:227.054682016373

MDL:MFCD09744061

CID:1103508

PubChem ID:53423974

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 化学的及び物理的性質

名前と識別子

-

- 8-Bromo-4-Isochromanone

- 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

- 8-Bromoisochroman-4-one

- F70601

- 1260803-24-4

- EN300-1717483

- 8-Bromo-1H-2-benzopyran-4(3h)-one

- AKOS032945570

- DB-170472

- 8-Bromo-isochroman-4-one

-

- MDL: MFCD09744061

- インチ: InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2

- InChIKey: IYYLISMVHVHXMB-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC=C2Br)C(=O)CO1

計算された属性

- せいみつぶんしりょう: 225.96294g/mol

- どういたいしつりょう: 225.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 26.3Ų

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00076-500MG |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 500MG |

¥ 3,418.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00076-1G |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 1g |

¥ 5,121.00 | 2023-03-30 | |

| eNovation Chemicals LLC | D509183-1g |

8-Bromo-isochroman-4-one |

1260803-24-4 | 95% | 1g |

$960 | 2024-05-24 | |

| eNovation Chemicals LLC | D509183-5g |

8-Bromo-isochroman-4-one |

1260803-24-4 | 95% | 5g |

$2700 | 2024-05-24 | |

| Enamine | EN300-1717483-0.05g |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 0.05g |

$202.0 | 2023-09-20 | |

| Enamine | EN300-1717483-5g |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 5g |

$2525.0 | 2023-09-20 | |

| Enamine | EN300-1717483-1g |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 1g |

$871.0 | 2023-09-20 | |

| Enamine | EN300-1717483-1.0g |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |

1260803-24-4 | 95% | 1g |

$0.0 | 2023-06-07 | |

| 1PlusChem | 1P00A041-2.5g |

8-BroMo-isochroMan-4-one |

1260803-24-4 | 95% | 2.5g |

$2172.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D509183-1g |

8-Bromo-isochroman-4-one |

1260803-24-4 | 95% | 1g |

$960 | 2025-02-20 |

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1260803-24-4 (8-bromo-3,4-dihydro-1H-2-benzopyran-4-one) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260803-24-4)8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

清らかである:99%

はかる:250mg

価格 ($):348.0